molecular formula C17H17N5O2 B2667017 benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate CAS No. 2034477-16-0

benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B2667017
CAS No.: 2034477-16-0
M. Wt: 323.356
InChI Key: DDVHIJXESCADCY-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: is a complex organic compound that features a benzyl group, a pyrazine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically begins with the preparation of the pyrazine and imidazole intermediates.

    Coupling Reaction: The pyrazine and imidazole intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the coupled intermediate with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis may be carried out in a batch process, where each step is performed sequentially in large reactors.

    Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance efficiency and yield. This method involves the continuous addition of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated pyrazine or imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: The compound exhibits antimicrobial properties, which can be leveraged in the development of new antibiotics.

Medicine:

    Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity and thereby exerting its biological effects.

    Signal Transduction Pathways: It can interfere with specific signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    Benzyl (2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: This compound features a pyridine ring instead of a pyrazine ring.

    Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)propyl)carbamate: This compound has a propyl linker instead of an ethyl linker.

Uniqueness:

    Pyrazine Ring: The presence of the pyrazine ring in benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings.

    Ethyl Linker: The ethyl linker provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVHIJXESCADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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